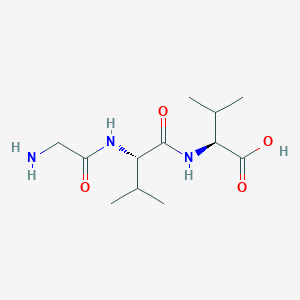

Glycyl-L-valyl-L-valine

Description

The Broader Context of Oligopeptide Chemistry and Biology

Oligopeptides are short chains of amino acids, typically comprising two to twenty residues linked by peptide bonds. rsc.orgsmolecule.combrieflands.com They represent a critical class of molecules in biology, distinct from larger proteins in both size and function. Their smaller structure allows for rapid synthesis and degradation, making them ideal for roles as signaling molecules, hormones, and neurotransmitters that mediate swift physiological responses. smolecule.combrieflands.com In chemistry and materials science, the compact and well-defined nature of oligopeptides makes them excellent building blocks for creating functional materials through processes like self-assembly. researchgate.net The biological and chemical properties of an oligopeptide are dictated by its specific amino acid sequence and length, which determine its structure, function, and interactions. brieflands.commdpi.com Natural oligopeptides are known to regulate a vast array of life processes, and their study provides insight into molecular mechanisms of action that can inform the development of new therapeutic agents and biotechnological tools. brieflands.commdpi.com

Significance of Glycine (B1666218) and Valine Residues in Peptide Structures

The properties of Glycyl-L-valyl-L-valine are fundamentally derived from its constituent amino acids: one glycine and two valine residues.

Glycine (Gly) is the simplest of all proteinogenic amino acids, featuring a single hydrogen atom as its side chain. beilstein-journals.org This minimal structure makes it unique; it is the only common achiral amino acid and possesses exceptional conformational flexibility. beilstein-journals.orgbiorxiv.org This flexibility allows glycine to occupy positions in a peptide backbone, such as tight turns, that are sterically forbidden to all other amino acids. beilstein-journals.org Its small size facilitates tight packing in protein structures, most notably in the triple helix of collagen, where it constitutes approximately 35% of the amino acid content. biorxiv.org Functionally, its unique structure can enable specific interactions, such as using its backbone to bind phosphate (B84403) groups. beilstein-journals.org

Current Research Landscape Pertaining to Glycyl-L-valyl-L-valine (Gly-L-Val-L-Val)

Direct and dedicated research focusing exclusively on the tripeptide Glycyl-L-valyl-L-valine is limited in publicly accessible scientific literature. Its study is often embedded within the context of larger peptides or as part of broader kinetic or synthetic analyses. Standard synthesis of the tripeptide would be achieved using established techniques such as solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain on a solid support. smolecule.com

While specific biological activities for the isolated tripeptide are not extensively documented, its sequence has appeared in studies of larger, more complex molecules. Notably, a peptide corresponding to the sequence glycyl-L-prolyl-L-arginyl-L-valyl-L-valine was found to be capable of inhibiting the binding of fibrinogen to platelets. nih.gov This finding suggests that the C-terminal Val-Val motif may play a role in molecular interactions relevant to blood coagulation pathways.

Furthermore, computational studies on model tripeptides containing a central valine residue, such as HCO-Gly-L-Val-Gly-NH2, have been performed to understand conformational preferences, which are critical for understanding the behavior of elastin-mimetic polypeptides. researchgate.net Research on the dipeptide L-valyl-L-valine has explored its thermodynamic characteristics and its potential as a catalyst in prebiotic chemical reactions.

Interactive Data Table: Chemical Properties of Glycyl-L-valyl-L-valine

| Property | Value |

| IUPAC Name | L-Valine, N-(N-glycyl-L-valyl)- |

| Other Names | Gly-L-Val-L-Val |

| CAS Number | 79672-11-0 |

| Molecular Formula | C12H23N3O4 |

| Molecular Weight | 289.33 g/mol |

| Amino Acid Sequence | Gly-Val-Val |

Note: The data in this table is compiled from standard chemical databases. Specific experimental values may vary.

Defining the Academic Research Objectives for Glycyl-L-valyl-L-valine Studies

Given the current gap in dedicated research, the academic objectives for the study of Glycyl-L-valyl-L-valine are primarily foundational and exploratory. The overarching goal is to characterize the molecule and determine if its specific sequence confers unique and potentially useful properties. Key research objectives would include:

Synthesis and Physicochemical Characterization: Development and optimization of synthetic routes for the efficient production of high-purity Gly-L-Val-L-Val. This would be followed by a thorough characterization of its fundamental properties, including solubility, stability, and pKa values.

Structural and Conformational Analysis: A primary objective would be to determine the three-dimensional structure of the tripeptide in both solid-state (via X-ray crystallography) and solution (via Nuclear Magnetic Resonance spectroscopy). This would elucidate the influence of the consecutive valine residues on the peptide's backbone and side-chain conformations.

Investigation of Biological Activity: Based on the finding that a larger peptide containing the Gly-Val-Val sequence inhibits fibrinogen binding, a key objective is to screen the isolated tripeptide for similar activity. nih.gov Broader screening for other biological effects, such as antimicrobial or cytotoxic activity, would also be a priority.

Model for Peptide Aggregation Studies: The hydrophobic and bulky nature of the Val-Val motif makes Gly-L-Val-L-Val an excellent model system for studying the fundamental principles of peptide self-assembly and aggregation, processes that are relevant to both materials science and neurodegenerative diseases.

Structure

3D Structure

Properties

CAS No. |

79672-11-0 |

|---|---|

Molecular Formula |

C12H23N3O4 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C12H23N3O4/c1-6(2)9(14-8(16)5-13)11(17)15-10(7(3)4)12(18)19/h6-7,9-10H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |

InChI Key |

KSOBNUBCYHGUKH-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthesis Methodologies for Glycyl L Valyl L Valine

Chemical Synthesis Strategies

The chemical construction of Glycyl-L-valyl-L-valine necessitates the sequential formation of peptide bonds between its constituent amino acids: one glycine (B1666218) and two L-valine residues. This intricate process demands meticulous control over protecting groups and coupling conditions to achieve a high yield and maintain the stereochemical integrity of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technique for the creation of peptides like Glycyl-L-valyl-L-valine. smolecule.comchempep.com This methodology involves anchoring the C-terminal amino acid to an insoluble polymer support, or resin, and then systematically adding the subsequent amino acids in a stepwise fashion. chempep.compeptide.com A significant advantage of SPPS is the simplified purification process at each step; excess reagents and byproducts are easily removed by washing and filtering the resin. chempep.combachem.com

The selection of an appropriate resin is a critical determinant for the success of SPPS. chempep.comfluorochem.co.uk It directly influences the efficiency of the reactions and the final yield of the synthesized peptide. chempep.com For a relatively short peptide such as Glycyl-L-valyl-L-valine, resins with low to moderate loading capacities are generally favored to minimize steric hindrance, which can be a challenge during the elongation of the peptide chain.

| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Common Cleavage Conditions | Key Advantages for Glycyl-L-valyl-L-valine Synthesis |

| Wang Resin | p-alkoxybenzyl alcohol | 0.5 - 1.0 | Strong acid (e.g., 95% TFA) | Widely used for Fmoc-based SPPS, providing good stability. fluorochem.co.ukbiotage.comiris-biotech.de |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | 0.3 - 1.5 | Mild acid (e.g., 1-5% TFA in DCM) | Ideal for producing protected peptide fragments and minimizes racemization of the C-terminal amino acid. biotage.comiris-biotech.de |

| Merrifield Resin | Benzyl | 0.5 - 2.0 | Strong acid (e.g., HF) | A foundational resin in peptide synthesis, typically used with Boc-based strategies. fluorochem.co.ukiris-biotech.de |

Optimizing the loading of the initial L-valine onto the chosen resin is a crucial first step. For peptides containing sterically hindered amino acids like valine, a lower loading capacity is often advantageous as it can help prevent peptide chain aggregation and lead to more efficient coupling reactions. chempep.com

The formation of the peptide bond is facilitated by coupling reagents, which activate the carboxylic acid group of the incoming amino acid. uniurb.it The selection of these reagents and the reaction conditions are paramount for achieving high coupling efficiency while minimizing unwanted side reactions.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), which are often used with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization. bachem.comhighfine.com More advanced phosphonium and aminium/uronium salt-based reagents like PyBOP and HATU are also highly effective, particularly for sterically challenging couplings. peptidescientific.comsigmaaldrich.com

| Coupling Reagent | Additive | Typical Solvent(s) | Noteworthy Features |

| DIC | HOBt or Oxyma | DMF, NMP | A cost-effective option with a soluble urea byproduct. bachem.com |

| HBTU | HOBt | DMF, NMP | Known for fast reaction kinetics and a low tendency for racemization. sigmaaldrich.com |

| HATU | DMF, NMP | Highly efficient, especially for sterically hindered couplings, and exhibits a low racemization tendency. smolecule.compeptidescientific.com | |

| PyBOP | DMF, NMP | An effective choice for coupling sterically hindered amino acids. peptidescientific.comsigmaaldrich.com |

The elongation of the Glycyl-L-valyl-L-valine chain involves the sequential addition of Fmoc-L-valine and Fmoc-glycine. Due to the steric hindrance of the two adjacent valine residues, a "double coupling" strategy, where the coupling reaction is performed twice, may be necessary to ensure the complete formation of the Val-Val peptide bond.

Valine, as a β-branched amino acid, is particularly prone to racemization during the activation step of peptide coupling. Preserving the L-configuration of both valine residues is essential for the biological function of the final peptide.

Several strategies are employed to maintain stereochemical purity:

Utilizing Uronium/Guanidinium Salt Reagents: Reagents such as HATU and HBTU are known to minimize racemization compared to traditional carbodiimide methods. peptidescientific.comsigmaaldrich.com

Incorporating Additives: The use of additives like HOBt or Oxyma effectively suppresses the formation of oxazolone, a key intermediate in the racemization pathway. highfine.compeptide.com

Controlling Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid can also significantly reduce the risk of racemization. nih.gov

The stereochemical purity of the final Glycyl-L-valyl-L-valine product can be verified using techniques such as chiral high-performance liquid chromatography (HPLC) or through enzymatic digestion followed by amino acid analysis.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis offers a viable alternative to solid-phase methods and is particularly well-suited for the large-scale production of peptides. libretexts.org In this classical approach, all reactants are dissolved in a suitable solvent, and the intermediate products are isolated and purified after each step. libretexts.org

Within solution-phase synthesis, two primary strategies are employed:

Sequential Amino Acid Addition: This method involves the stepwise addition of protected amino acids to the growing peptide chain. libretexts.org For Glycyl-L-valyl-L-valine, the synthesis would typically commence with the C-terminal L-valine, followed by coupling with a protected L-valine, and finally with protected glycine. Rigorous purification is required after each coupling step. libretexts.org

Fragment Condensation: This approach involves the synthesis of smaller peptide fragments that are subsequently coupled to form the final peptide. For instance, the dipeptide Gly-L-Val could be synthesized and purified before being coupled to L-Valine. While this can be more efficient for longer peptides, it carries an increased risk of racemization at the C-terminal residue of the peptide fragment during the coupling step.

| Synthesis Approach | Description | Advantages for Glycyl-L-valyl-L-valine | Potential Disadvantages |

| Sequential Addition | Step-by-step addition of individual protected amino acids. | Provides greater control over each reaction step. | Can be more time-consuming due to the need for multiple purification steps. |

| Fragment Condensation | Coupling of pre-synthesized peptide fragments. | Potentially faster for the synthesis of larger peptides. | Higher risk of racemization during the fragment coupling step. |

The decision between these two solution-phase strategies is contingent upon the specific requirements of the synthesis, including the desired scale, purity standards, and available laboratory resources.

Orthogonal Protecting Group Chemistry for Selective Peptide Bond Formation

The selective formation of peptide bonds in a specific sequence is made possible through the use of protecting groups for the amino and carboxyl termini of the amino acids. An orthogonal protecting group strategy is crucial, allowing for the deprotection of one group without affecting others. In the context of solid-phase peptide synthesis (SPPS), a common approach for synthesizing Glycyl-L-valyl-L-valine would employ the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy iris-biotech.de.

The synthesis would commence with the C-terminal L-valine attached to a solid support. The α-amino group of this valine is protected with an Fmoc group, which is base-labile. The synthesis proceeds as follows:

Deprotection: The Fmoc group of the resin-bound L-valine is removed using a base, typically piperidine in a solvent like dimethylformamide (DMF) iris-biotech.de.

Coupling of the second L-valine: The next amino acid, Fmoc-L-valine, is activated and coupled to the deprotected amino group of the first valine. Due to the steric hindrance of the valine side chains, forming the Val-Val bond can be challenging nih.govresearchgate.net. The choice of coupling reagent is critical to ensure high efficiency and minimize racemization.

Deprotection: The Fmoc group of the newly added L-valine is removed with piperidine.

Coupling of Glycine: Fmoc-glycine is then activated and coupled to the N-terminal valine.

Final Deprotection and Cleavage: Once the tripeptide sequence is assembled, the terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and the side-chain protecting groups (if any) are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA) iris-biotech.de.

To overcome the challenge of coupling two sterically hindered valine residues, highly efficient coupling reagents are employed. Phosphonium and uronium salt-based reagents such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective in these scenarios bachem.comiris-biotech.deuni-kiel.de. The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance coupling efficiency and suppress racemization researchgate.netbachem.com.

For particularly difficult sequences, a "double-coupling" strategy may be employed, where the coupling step is repeated to ensure complete reaction creative-peptides.com. Another approach to mitigate side reactions like diketopiperazine formation, especially when glycine is the second residue from the N-terminus, is the use of alternative protecting groups like p-nitrobenzyloxycarbonyl (pNZ) ub.edu.

| Component | Protecting Group/Reagent | Function | Deprotection/Activation Conditions |

|---|---|---|---|

| α-Amino Group | Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protection of the N-terminus | Base (e.g., 20% piperidine in DMF) |

| α-Amino Group (alternative) | Boc (tert-butoxycarbonyl) | Temporary protection of the N-terminus | Acid (e.g., trifluoroacetic acid) |

| Carboxyl Group | tBu (tert-butyl) | Permanent protection of C-terminus (in solution phase) or side chains | Strong acid (e.g., trifluoroacetic acid) |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Activation of the carboxylic acid for amide bond formation | Used with a base like DIPEA (N,N-Diisopropylethylamine) |

| Coupling Reagent | PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) | Activation of the carboxylic acid, particularly for sterically hindered amino acids | Used with a base like DIPEA |

| Coupling Additive | HOBt (1-Hydroxybenzotriazole) | Suppresses racemization and improves coupling efficiency | Used in conjunction with a coupling reagent |

Emerging Synthetic Approaches for Oligopeptides Containing Valine and Glycine

Recent advancements in peptide synthesis offer more efficient and faster methods for producing oligopeptides like Glycyl-L-valyl-L-valine.

Microwave-Assisted Peptide Synthesis (MWPS): This technique utilizes microwave energy to accelerate the coupling and deprotection steps in SPPS creative-peptides.comnih.govgoogle.com. The rapid and uniform heating significantly reduces synthesis time, often from hours to minutes per amino acid addition, and can improve the purity of the final product creative-peptides.comnih.gov. For challenging couplings, such as the Val-Val bond, microwave irradiation can enhance reaction kinetics and drive the reaction to completion rsc.org.

Flow Chemistry: Continuous flow-based peptide synthesis is another emerging technology that offers rapid and efficient peptide production researchgate.netpentelutelabmit.comnih.gov. In a flow system, reagents are continuously passed through a reactor containing the solid support. This method allows for precise control over reaction conditions, rapid reagent exchange, and can be fully automated researchgate.netpentelutelabmit.com. The continuous removal of byproducts and excess reagents can lead to higher purity peptides.

Native Chemical Ligation (NCL): NCL is a powerful technique for synthesizing large peptides and proteins by joining unprotected peptide fragments wikipedia.org. While traditional NCL requires a cysteine residue at the ligation site, modifications of this method have been developed to allow ligation at other amino acids, including valine nih.gov. This is achieved by using a valine surrogate containing a removable thiol group. After the ligation of a Gly-Val thioester to a Val fragment, the auxiliary thiol group is removed to yield the native Gly-Val-Val sequence. This approach is particularly useful for the synthesis of longer peptides where the Gly-Val-Val motif is a part of a larger sequence. The efficiency of NCL can be enhanced by using selenium-based auxiliaries, which are more reactive than their sulfur counterparts, especially for sterically hindered junctions squarespace.com.

| Method | Principle | Advantages | Relevance to Gly-Val-Val Synthesis |

|---|---|---|---|

| Microwave-Assisted Peptide Synthesis (MWPS) | Uses microwave energy to accelerate coupling and deprotection reactions. | Faster synthesis, improved purity, can overcome steric hindrance. | Highly effective for the sterically hindered Val-Val coupling. |

| Flow Chemistry | Reagents are continuously flowed over a solid support in a reactor. | Rapid, automated, high purity, precise control over reaction conditions. | Enables efficient and automated synthesis of the tripeptide. |

| Native Chemical Ligation (NCL) at Valine | Ligation of unprotected peptide fragments using a valine surrogate with a removable thiol group. | Allows for the synthesis of larger peptides containing the Gly-Val-Val motif. | Useful for incorporating the tripeptide into a larger protein sequence. |

Enzymatic Synthesis of Glycyl-L-valyl-L-valine and Related Tripeptides

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, avoiding the need for extensive protecting group strategies and harsh chemicals researchgate.net. The use of enzymes, such as proteases and newly discovered peptide ligases, allows for the formation of peptide bonds under mild, aqueous conditions.

Identification and Characterization of Peptide Ligases for Gly-Val-Val Linkages

While specific peptide ligases dedicated to the formation of Gly-Val-Val linkages have not been extensively characterized, the broader class of peptide ligases and engineered proteases offers significant potential. Peptide ligases, such as butelase-1 and subtiligase, catalyze the formation of peptide bonds with high sequence specificity nih.govresearchgate.net. The specificity of these enzymes is determined by their substrate-binding pockets. For instance, studies on subtiligase have shown a preference for large hydrophobic residues like valine at certain positions in the acceptor peptide nih.gov.

Asparaginyl ligases are another class of enzymes that have shown promise in peptide bond formation. The specificity of these enzymes is influenced by the amino acid residues in their substrate-binding grooves nih.govpnas.org. While their natural function may not be the synthesis of Gly-Val-Val, protein engineering techniques can be employed to alter their substrate specificity to recognize and ligate glycine and valine residues.

Cyclodipeptide synthases (CDPSs) are enzymes that synthesize cyclic dipeptides from aminoacyl-tRNAs. While their primary products are cyclic, the characterization of a large number of these enzymes has revealed consensus sequences related to the synthesis of specific dipeptides, including those containing valine frontiersin.org. This knowledge could potentially be harnessed to engineer enzymes for linear tripeptide synthesis.

The characterization of enzymes for tripeptide synthesis involves determining their substrate specificity, kinetic parameters (Km and kcat), and optimal reaction conditions. Techniques like Proteomic Identification of Ligation Sites (PILS) can be used to comprehensively map the specificity of a peptide ligase, which can guide the selection or engineering of an enzyme for Gly-Val-Val synthesis nih.govresearchgate.net.

Biocatalytic Reaction Optimization for Efficient Tripeptide Formation

The efficiency of enzymatic tripeptide synthesis is highly dependent on the optimization of various reaction parameters.

pH and Temperature: Enzymes have an optimal pH and temperature range for maximum activity. For protease-catalyzed peptide synthesis, a relatively high pH is often preferred to ensure the amino group of the nucleophile is deprotonated and thus more reactive nih.gov. However, a very high pH can lead to the hydrolysis of the ester substrate. The optimal temperature for enzymatic peptide synthesis is typically around 40°C, though this can vary depending on the specific enzyme and its thermal stability nih.gov.

Substrate Concentration: The concentration of both the acyl donor (e.g., a glycine ester) and the nucleophile (L-valyl-L-valine or L-valine) plays a crucial role. At low substrate concentrations, the reaction rate increases with increasing substrate concentration. However, at a certain point, the enzyme becomes saturated with the substrate, and the reaction rate reaches a maximum (Vmax) creative-enzymes.comlibretexts.org. High substrate concentrations can sometimes lead to substrate inhibition. In some cases, a high concentration of the acyl donor and a near-equimolar ratio of the nucleophile can lead to a quantitative formation of the desired peptide nih.gov.

Solvent System: The choice of solvent can significantly impact the equilibrium of the reaction. While enzymatic reactions are typically performed in aqueous buffers, the addition of organic co-solvents can shift the equilibrium towards synthesis by reducing water activity and suppressing the competing hydrolysis reaction nih.govnih.gov.

| Parameter | Effect on Reaction | Typical Optimized Range |

|---|---|---|

| pH | Affects enzyme activity and ionization state of substrates. | Generally slightly alkaline (pH 7-9) to favor aminolysis over hydrolysis. |

| Temperature | Influences reaction rate and enzyme stability. | 30-50°C, depending on the thermal stability of the enzyme. |

| Enzyme Concentration | Directly proportional to the initial reaction rate. | Optimized to achieve a desirable reaction rate without excessive cost. |

| Substrate Concentration (Acyl Donor) | Affects reaction rate; can lead to saturation or inhibition. | Determined by Michaelis-Menten kinetics; often high to drive the reaction forward. |

| Substrate Concentration (Nucleophile) | Affects reaction rate and can influence the yield. | Often near equimolar with the acyl donor to maximize product formation. |

| Solvent | Influences reaction equilibrium and enzyme stability. | Aqueous buffer, often with organic co-solvents to suppress hydrolysis. |

Structural Elucidation and Advanced Spectroscopic Analysis of Glycyl L Valyl L Valine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity, spatial proximity, and the local chemical environment.

Comprehensive Proton NMR (¹H NMR) Spectral Assignment

The ¹H NMR spectrum of Glycyl-L-valyl-L-valine provides a unique fingerprint of its proton environments. The chemical shift of each proton is influenced by its position within the amino acid residue and its location within the peptide sequence (N-terminus, internal, C-terminus).

The protons of the N-terminal glycine (B1666218) (Gly¹) residue are typically found in distinct regions. The α-protons (Hα) of glycine are unique as they are prochiral and often appear as a singlet or a pair of doublets, depending on their magnetic equivalence. utexas.edu The amide proton (HN) signal appears further downfield.

The two L-valine residues (Val² and Val³) have more complex spin systems. utexas.edu Each valine residue contains an α-proton (Hα), a β-proton (Hβ), and two diastereotopic γ-methyl groups (Hγ). The Hα proton signal is a doublet due to coupling with the Hβ proton. The Hβ proton signal is a multiplet, coupled to both the Hα and the six Hγ protons. The two methyl groups often exhibit separate doublet signals due to their distinct chemical environments. utexas.edu The amide protons of the valine residues and the C-terminal carboxylic acid proton resonate at lower fields, influenced by hydrogen bonding and solvent exposure.

Table 1: Representative ¹H NMR Chemical Shift Assignments for Glycyl-L-valyl-L-valine (Note: Exact chemical shifts (δ) in ppm are dependent on solvent, pH, and temperature. The values below are typical ranges.)

| Residue | Proton | Typical Chemical Shift (ppm) | Multiplicity |

| Gly¹ | Hα | 3.8 - 4.0 | s or dd |

| HN (Amide) | 8.0 - 8.5 | t | |

| Val² | Hα | 4.1 - 4.3 | d |

| Hβ | 2.1 - 2.3 | m | |

| Hγ (2 x CH₃) | 0.9 - 1.1 | d | |

| HN (Amide) | 7.8 - 8.3 | d | |

| Val³ | Hα | 4.0 - 4.2 | d |

| Hβ | 2.0 - 2.2 | m | |

| Hγ (2 x CH₃) | 0.8 - 1.0 | d | |

| COOH | 10.0 - 12.0 | s (broad) |

Detailed Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.

The carbonyl carbons (C=O) of the peptide bonds and the C-terminal carboxyl group are the most deshielded, appearing in the 170-180 ppm region. The α-carbons (Cα) resonate between 40-65 ppm, with the glycine Cα appearing at a higher field (more shielded) compared to the valine Cα carbons. illinois.edu The side-chain carbons of the valine residues (Cβ and Cγ) are found in the upfield region of the spectrum. The Cβ carbons typically appear around 30 ppm, while the Cγ methyl carbons are highly shielded, resonating between 18-22 ppm. illinois.edu

Table 2: Representative ¹³C NMR Chemical Shift Assignments for Glycyl-L-valyl-L-valine (Note: Exact chemical shifts (δ) in ppm are dependent on the experimental conditions.)

| Residue | Carbon | Typical Chemical Shift (ppm) |

| Gly¹ | Cα | 41 - 44 |

| C=O | 171 - 174 | |

| Val² | Cα | 58 - 61 |

| Cβ | 30 - 32 | |

| Cγ (2 x CH₃) | 18 - 20 | |

| C=O | 173 - 176 | |

| Val³ | Cα | 59 - 62 |

| Cβ | 30 - 32 | |

| Cγ (2 x CH₃) | 19 - 21 | |

| COOH | 175 - 178 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) for Complete Structural and Sequential Confirmation

While 1D NMR provides a list of chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the peptide's structure and amino acid sequence.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Glycyl-L-valyl-L-valine, COSY would show correlations between the Hα and Hβ protons within each valine residue, and between the amide protons (HN) and their adjacent Hα protons. This helps to trace the connectivity within each amino acid's spin system.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between an amide proton and a methyl proton in a valine residue would be visible, confirming they belong to the same amino acid. utexas.edu This is crucial for identifying the complete set of protons belonging to each individual valine residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. This is the primary technique for determining the sequence of amino acids. A key NOE correlation would be observed between the Hα of one residue and the amide proton (HN) of the following residue (Hα(i) to HN(i+1)). For this tripeptide, NOEs would be expected between Gly¹ Hα and Val² HN, and between Val² Hα and Val³ HN, confirming the Gly-Val-Val sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, effectively mapping the ¹H spectrum onto the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for linking amino acid residues. A correlation between the Hα of one residue and the carbonyl carbon (C=O) of the preceding residue provides definitive evidence of the peptide bond linkage, thus confirming the amino acid sequence.

Solvent Effects on NMR Parameters of Glycyl-L-valyl-L-valine

The choice of solvent significantly impacts the NMR spectrum of a peptide. Solvents can influence the peptide's conformation, hydrogen bonding patterns, and the chemical shifts of labile protons like amide (HN) and carboxyl (COOH) protons.

In protic solvents like water (D₂O) or methanol (B129727) (CD₃OD), labile amide and carboxyl protons can exchange with solvent deuterium atoms, leading to a broadening or complete disappearance of their signals in the ¹H NMR spectrum. The rate of this exchange provides information about solvent accessibility.

The polarity and hydrogen-bonding capability of the solvent also affect the chemical shifts. For example, amide proton chemical shifts are particularly sensitive to hydrogen bond formation. nih.gov In solvents that are strong hydrogen bond acceptors, such as dimethyl sulfoxide (DMSO-d₆), intramolecular hydrogen bonds are disrupted, and amide proton signals tend to shift. Conversely, in non-polar solvents, intramolecular hydrogen bonds are favored, which can be observed through changes in chemical shifts and temperature coefficients of the amide protons. These solvent-induced shifts are critical for studying the conformational preferences of the peptide backbone. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present and the secondary structure of the peptide backbone.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups. For Glycyl-L-valyl-L-valine, the FT-IR spectrum is dominated by characteristic peptide bond absorptions.

Amide A Band: This band, typically appearing around 3300 cm⁻¹, corresponds to the N-H stretching vibration. Its position is sensitive to hydrogen bonding.

Amide I Band: Found in the 1600-1700 cm⁻¹ region, this is one of the most informative bands. It arises primarily from the C=O stretching vibration of the peptide backbone. The exact frequency of the Amide I band is highly correlated with the peptide's secondary structure.

Amide II Band: Located between 1510-1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Other Vibrations: The spectrum also contains C-H stretching vibrations from the alkyl side chains of the valine and glycine residues (around 2850-3000 cm⁻¹) and vibrations from the carboxyl group of the C-terminus (C=O stretch around 1700-1730 cm⁻¹ and O-H stretch as a broad band). uitm.edu.myresearchgate.net

Table 3: Principal FT-IR Absorption Bands for Glycyl-L-valyl-L-valine

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300 | N-H stretch | Amide A |

| 2870-2960 | C-H stretch | Alkyl (Valine, Glycine) |

| ~1720 | C=O stretch | Carboxylic Acid |

| 1630-1680 | C=O stretch | Amide I (Peptide Bond) |

| 1510-1560 | N-H bend, C-N stretch | Amide II (Peptide Bond) |

| ~1400 | C-O-H bend | Carboxylic Acid |

Raman Spectroscopy for Conformational Insight and Backbone Vibrations

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of peptides, offering detailed insights into backbone conformation and side-chain structure. For Glycyl-L-valyl-L-valine, the Raman spectrum is expected to be characterized by distinct bands corresponding to the vibrations of its peptide backbone (amide groups) and the specific vibrations of the glycine and valine residues.

The most informative regions in the Raman spectrum of a peptide are the Amide I and Amide III bands. The Amide I band, appearing typically between 1640 and 1680 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. The exact frequency is highly sensitive to the peptide's secondary structure (e.g., β-sheet, α-helix, random coil) and hydrogen bonding patterns. For short, flexible peptides like Glycyl-L-valyl-L-valine in the solid state, this band may indicate conformations stabilized by intermolecular hydrogen bonds. For instance, studies on valine-containing oligopeptides have shown strong Amide I bands in the 1672-1678 cm⁻¹ range, characteristic of β-sheet-like structures in the crystalline state umich.edu.

The Amide III band, found in the 1230-1300 cm⁻¹ region, is a more complex vibration involving C-N stretching and N-H in-plane bending. Its position is also correlated with the backbone conformation. Other significant vibrations include the N-H stretching (Amide A) band, typically observed above 3000 cm⁻¹, which provides information on hydrogen bonding strength umich.edu.

The valine side chains introduce characteristic vibrations, including C-H stretching and bending modes of the isopropyl group, which are expected in the 2800-3000 cm⁻¹ and 1300-1480 cm⁻¹ regions, respectively. The C-C stretching vibrations of the peptide backbone and side chains typically appear in the 800-1150 cm⁻¹ fingerprint region researchgate.netresearchgate.net.

Below is a table of expected characteristic Raman bands for solid-state Glycyl-L-valyl-L-valine, based on data from related valine-containing peptides.

Interactive Data Table: Expected Raman Vibrational Bands for Glycyl-L-valyl-L-valine

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Notes |

| ~3070 - 3300 | Amide A | N-H Stretch | Sensitive to hydrogen bond strength. |

| ~2870 - 2965 | C-H Stretch | Symmetric & Asymmetric CH₃/CH Stretch | From valine isopropyl groups and glycine CH₂. |

| ~1650 - 1680 | Amide I | C=O Stretch | Highly sensitive to backbone conformation. |

| ~1540 - 1560 | Amide II | N-H Bend, C-N Stretch | Typically stronger in IR than Raman. |

| ~1450 - 1470 | C-H Bend | CH₂/CH₃ Scissoring/Bending | From valine and glycine side chains. |

| ~1270 - 1300 | Amide III | C-N Stretch, N-H Bend | Correlates with backbone conformation. |

| ~900 - 1150 | C-C Stretch | C-C Backbone and Side-Chain Stretch | Part of the complex fingerprint region. |

Theoretical Assignment of Vibrational Modes in Glycyl-L-valyl-L-valine

To complement experimental spectroscopic data, theoretical calculations are employed to provide a definitive assignment of vibrational modes. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p) researchgate.netnih.gov.

The process begins with an in silico model of the Glycyl-L-valyl-L-valine molecule. The geometry of the molecule is first optimized to find its lowest energy conformation. Following optimization, vibrational frequency calculations are performed. These calculations yield a set of normal modes, each with a corresponding frequency and intensity for both infrared and Raman spectra researchgate.net.

For Glycyl-L-valyl-L-valine, such calculations would predict the frequencies for the key vibrational modes discussed in the Raman spectroscopy section. For example, the C=O stretching vibrations of the two peptide bonds and the terminal carboxylic acid group would be calculated, and their precise frequencies would depend on the computed intramolecular and potential intermolecular hydrogen bonding in the modeled state (e.g., gas phase monomer vs. solvated or crystalline dimer) researchgate.net.

A Total Energy Distribution (TED) analysis can be performed to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode. This allows for an unambiguous assignment of complex vibrations, such as the Amide II and Amide III bands, which arise from the coupling of multiple movements . Theoretical calculations on similar peptides have demonstrated that this approach can accurately predict vibrational spectra, helping to distinguish between different stable conformations of the molecule rsc.orgnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides and proteins, the primary chromophores in the near-UV region (250-320 nm) are the aromatic side chains of Tryptophan, Tyrosine, and Phenylalanine thermofisher.com. Glycyl-L-valyl-L-valine lacks these aromatic residues.

The main electronic transition available to this tripeptide is the n→π* transition of the carbonyl group's non-bonding electrons (n) to the anti-bonding π* orbital within the peptide bonds and the C-terminal carboxyl group. This transition typically occurs at wavelengths below 230 nm. Consequently, Glycyl-L-valyl-L-valine is expected to show significant absorbance only in the far-UV region and be optically transparent throughout the near-UV and the entire visible range (350-800 nm) rsc.org. This optical transparency in the visible spectrum is a characteristic feature of many simple, non-aromatic peptides and is a prerequisite for certain applications in materials science where optical clarity is essential nycu.edu.tw.

While monomeric peptides without aromatic groups are generally considered optically silent above 250 nm, some studies on concentrated solutions of charged amino acids have noted weak absorption tails extending beyond this wavelength rsc.org. However, for standard analytical purposes, the UV-Vis spectrum of Glycyl-L-valyl-L-valine would primarily be used to confirm the absence of aromatic contaminants.

High-Resolution Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition and structure of peptides. For Glycyl-L-valyl-L-valine (molecular formula C₁₂H₂₃N₃O₄), the theoretical exact mass of the neutral molecule is 273.1688 Da. In typical electrospray ionization (ESI) mass spectrometry, the molecule would be observed as the protonated ion, [M+H]⁺.

The accurate mass of this protonated species provides unambiguous confirmation of the peptide's elemental composition.

Calculated Mass of [M+H]⁺ for Glycyl-L-valyl-L-valine

Molecular Formula: C₁₂H₂₃N₃O₄

Exact Mass (Neutral): 273.1688 Da

Protonated Ion [M+H]⁺: C₁₂H₂₄N₃O₄⁺

Theoretical m/z of [M+H]⁺: 274.1765

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which confirms the amino acid sequence. Collision-induced dissociation (CID) of the protonated peptide ion typically results in cleavage along the peptide backbone, producing characteristic 'b' and 'y' ions. The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue.

For Glycyl-L-valyl-L-valine (Gly-Val-Val), the expected fragmentation would produce b₁, b₂, y₁, and y₂ ions, confirming the sequence.

Interactive Data Table: Theoretical Fragmentation Pattern for [Gly-Val-Val+H]⁺

| Ion Type | Sequence | Formula | Theoretical m/z |

| b₁ | G | C₂H₄NO⁺ | 58.0288 |

| b₂ | GV | C₇H₁₃N₂O₂⁺ | 157.0972 |

| y₁ | V | C₅H₁₂NO₂⁺ | 118.0863 |

| y₂ | VV | C₁₀H₂₀N₂O₃⁺ | 217.1496 |

| Note: Masses are for the singly charged ions. |

The observation of these specific fragment ions in a high-resolution MS/MS spectrum would provide conclusive evidence for the identity and sequence of Glycyl-L-valyl-L-valine.

X-ray Crystallography of Glycyl-L-valyl-L-valine and its Analogues

The growth of high-quality single crystals is the essential first step for determining the three-dimensional structure of a molecule by X-ray crystallography. For peptides like Glycyl-L-valyl-L-valine, several common methodologies can be employed.

One of the most widely used techniques is slow evaporation . In this method, the peptide is dissolved in a suitable solvent, typically deionized water or a water/ethanol mixture, to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the concentration of the peptide increases, leading to nucleation and the growth of single crystals nih.govnycu.edu.tw. The vessel is often covered with a perforated lid to control the rate of evaporation, which is a critical factor for obtaining large, well-ordered crystals nih.gov.

Another common technique is vapor diffusion . This method is particularly useful for smaller quantities of material. In the "hanging drop" variant, a small drop of the peptide solution is mixed with a precipitant and suspended over a larger reservoir of the precipitant solution. The difference in concentration causes the solvent to slowly diffuse from the drop to the reservoir, gradually increasing the peptide concentration in the drop and inducing crystallization nih.gov. These methods have been successfully used to grow crystals of various tripeptides nih.govresearchgate.net.

Once a suitable single crystal is obtained, single-crystal X-ray diffraction analysis is performed to determine its atomic structure. The initial and most fundamental data obtained from this analysis are the unit cell parameters (the dimensions of the basic repeating unit of the crystal: a, b, c, α, β, γ) and the space group (which describes the symmetry of the crystal lattice).

Below is a table showing the crystallographic data for this analogue for comparative purposes.

Interactive Data Table: Crystallographic Data for the Analogue Glycyl-glycyl-L-valine Dihydrate

| Parameter | Value |

| Compound | Glycyl-glycyl-L-valine dihydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.786 |

| b (Å) | 7.954 |

| c (Å) | 14.420 |

| β (°) | 93.85 |

| Data sourced from the study of an analogue compound and is for illustrative purposes only. |

The determination of these parameters for Glycyl-L-valyl-L-valine would be the first step in revealing its precise solid-state conformation, molecular packing, and the network of intermolecular hydrogen bonds that stabilize the crystal lattice.

Despite a comprehensive search for crystallographic data on the tripeptide Glycyl-L-valyl-L-valine, no specific information regarding its molecular packing and intermolecular hydrogen bonding networks could be located in the available scientific literature and databases.

Detailed structural analysis, including unit cell parameters, space group, and the intricate network of hydrogen bonds, is established through techniques like X-ray crystallography. However, published crystal structure data for Glycyl-L-valyl-L-valine appears to be unavailable at this time.

Consequently, a detailed discussion on the analysis of its molecular packing and the specific arrangement of its intermolecular hydrogen bonding network, as well as the generation of corresponding data tables, cannot be provided. Scientific inquiry into the solid-state structure of this particular tripeptide would be required to elucidate these structural features.

Computational and Theoretical Studies of Glycyl L Valyl L Valine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the resulting molecular geometry.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. For Glycyl-L-valyl-L-valine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

For Glycyl-L-valyl-L-valine, analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions. A small HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer, where an electron is excited from the HOMO to the LUMO, a process that is fundamental to many chemical and biological phenomena.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values: regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

An MEP analysis of Glycyl-L-valyl-L-valine would identify the electron-rich areas, such as the oxygen atoms of the carbonyl groups, and the electron-poor areas, like the hydrogen atoms of the amide and amine groups. This provides a clear picture of the molecule's charge distribution and its potential interaction with other molecules.

Natural Bond Orbital (NBO) and Mulliken Atomic Charge Analysis

To quantify the distribution of charge within the Glycyl-L-valyl-L-valine molecule, Natural Bond Orbital (NBO) and Mulliken atomic charge analyses would be performed. The Mulliken population analysis provides a straightforward method for assigning partial charges to each atom in the molecule based on the calculated wavefunction.

NBO analysis offers a more detailed chemical picture by describing the bonding in terms of localized electron-pair bonds and lone pairs. It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds. For Glycyl-L-valyl-L-valine, NBO analysis would quantify the delocalization of electron density from lone pairs to antibonding orbitals, which contributes to the stability of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solution. An MD simulation of Glycyl-L-valyl-L-valine would involve placing the tripeptide in a simulated box of solvent molecules (typically water) and calculating the forces between all atoms using a classical force field.

By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the tripeptide folds, unfolds, and changes its conformation in a dynamic environment. This provides valuable information about the flexibility of the peptide backbone and the preferred orientations of the valine side chains. Understanding the conformational landscape of Glycyl-L-valyl-L-valine in solution is crucial for predicting its biological activity and interactions with other biomolecules.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can also be used to predict various spectroscopic properties of Glycyl-L-valyl-L-valine, which can then be compared with experimental data to validate the theoretical models. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions can be achieved.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the various atoms in the tripeptide. A strong correlation between the predicted and experimentally measured spectroscopic data would provide confidence in the accuracy of the computed molecular structure and electronic properties of Glycyl-L-valyl-L-valine.

Conformational Analysis of Glycyl L Valyl L Valine

Solution-State Conformations Derived from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformations of peptides by providing information on dihedral angles, inter-proton distances, and solvent accessibility. While a complete NMR structural determination for Glycyl-L-valyl-L-valine is not extensively documented in publicly available literature, analysis of related peptides and the known chemical shifts of its constituent amino acids provide a basis for understanding its likely conformational preferences in solution.

Studies on short peptides containing glycine (B1666218) and valine have shown that the chemical shifts and coupling constants are sensitive to the local environment and backbone conformation. For instance, the 13C NMR spectrum of the related dipeptide, Glycyl-L-Valine, in D₂O shows distinct signals for each carbon atom, reflecting a specific time-averaged conformation in solution. nih.gov

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Methyl (Val) | 17.0 |

| Methyl (Val) | 18.75 |

| Isopropyl CH (Val) | 29.98 |

| Amino Group CH₂ (Gly) | 40.33 |

| Tertiary CH (Val) | 60.99 |

| Carbonyl (COOH) | 166.55 |

| Carbonyl (COOH) | 178.33 |

Note: Data is for the dipeptide Glycyl-L-Valine as reported in a 2019 study. nih.gov The two distinct signals for the methyl groups of the valine residue indicate their different magnetic environments.

For Glycyl-L-valyl-L-valine, it is expected that the peptide exists in solution as an ensemble of rapidly interconverting conformers. Molecular dynamics simulations of Gly-X-Gly tripeptides in explicit water have shown that such peptides are good models for the random coil state, with calculated NMR parameters like 3J(NHα) coupling constants closely matching experimental values. nih.gov These simulations help in understanding the distribution of backbone dihedral angles (φ, ψ) for the central valine residue. nih.gov The flexibility of the N-terminal glycine, which lacks a side chain, would allow for a wider range of accessible conformations for the subsequent valine residues.

Solid-State Conformations and Polymorphism from X-ray Diffraction

X-ray diffraction analysis of single crystals provides precise atomic coordinates, revealing the preferred conformation of a molecule in the solid state. While a single crystal structure for Glycyl-L-valyl-L-valine is not publicly available in the Cambridge Structural Database (CSD), studies on the closely related dipeptide Glycyl-L-Valine have provided valuable crystallographic data. nih.govnih.govcam.ac.ukcam.ac.uk

A 2019 study reported the growth of Glycyl-L-Valine crystals and their analysis by powder X-ray diffraction (PXRD). The calculated lattice parameters were found to be in good agreement with previously reported single-crystal X-ray diffraction data. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5238(7) |

| b (Å) | 26.581(3) |

| c (Å) | 44.093(5) |

Note: Data is for the dipeptide Glycyl-L-Valine. nih.gov

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular packing and conformations, is common in peptides. However, no specific polymorphs have been reported for Glycyl-L-valyl-L-valine. The crystal structure of the tripeptide Gly-L-Ala-L-Val reveals a near α-helical backbone conformation, stabilized by water molecules that bridge the N-terminal amino and C-terminal carboxyl groups. nih.gov This suggests that in the solid state, Glycyl-L-valyl-L-valine may also adopt a folded conformation, potentially stabilized by intermolecular hydrogen bonding.

Influence of Amino Acid Sequence and Chirality on Tripeptide Backbone and Side-Chain Conformations

The specific sequence of amino acids and their chirality are primary determinants of a peptide's conformational preferences. The Gly-Val-Val sequence combines a flexible N-terminal glycine with two bulky, hydrophobic L-valine residues. The absence of a side chain in glycine allows it to adopt a wider range of backbone dihedral angles (φ, ψ) compared to other amino acids. chemrxiv.org This flexibility at the N-terminus can facilitate the adoption of specific secondary structures, such as turns, by the rest of the peptide chain.

The presence of two consecutive L-valine residues significantly restricts the conformational freedom of the peptide backbone due to steric hindrance from their bulky isopropyl side chains. nih.gov The L-chirality of the valine residues predisposes the peptide to adopt right-handed helical or extended β-sheet conformations. frontiersin.org Studies on dehydropentapeptides have shown that a C-terminal L-valine can induce a right-handed helical structure. beilstein-journals.org

The side chains of the valine residues also have preferred conformations, known as rotamers, which are described by the χ₁ torsion angle. The populations of these rotamers are dependent on the backbone conformation. wikipedia.org For valine, the trans (t, χ₁ ≈ 180°) rotamer is generally the most populated due to reduced steric clash with the peptide backbone. wikipedia.orgacs.org

| Rotamer | χ₁ Angle Range | Average Population |

|---|---|---|

| gauche+ (g+) | 0° to 120° | 6% |

| trans (t) | 120° to 240° | 74% |

| gauche- (g-) | 240° to 360° | 20% |

Note: Average populations are derived from high-resolution protein crystal structures. acs.org

Investigation of Intramolecular Hydrogen Bonding Patterns and Their Impact on Conformation

The flexible glycine at the first position can readily accommodate the backbone dihedral angles required for the i position of a turn. The subsequent valine residues would then occupy the i+1 and i+2 positions. In the crystal structure of Gly-L-Ala-L-Val, the tripeptide adopts a near helical conformation stabilized by a water molecule that forms hydrogen bonds with both the N-terminal amino group and the C-terminal carboxylate group. nih.gov This water-mediated hydrogen bond acts to complete a turn-like structure. nih.gov It is plausible that Glycyl-L-valyl-L-valine could adopt similar conformations, potentially stabilized by either direct intramolecular hydrogen bonds or through water-mediated interactions, particularly in the solid state or in non-polar solvents.

Studies on the Effect of Solvation and Hydration on Glycyl-L-valyl-L-valine Conformation

The conformation of a peptide in solution is significantly influenced by its interactions with the solvent. For Glycyl-L-valyl-L-valine, the two hydrophobic valine side chains will have a considerable impact on its hydration. In an aqueous environment, the peptide will likely adopt conformations that minimize the exposure of these hydrophobic side chains to water, a phenomenon known as the hydrophobic effect.

Enzymatic Interactions and Degradation of Glycyl L Valyl L Valine

Enzyme Specificity and Kinetic Characterization of Glycyl-L-valyl-L-valine Hydrolysis

The hydrolysis of Glycyl-L-valyl-L-valine involves the cleavage of its peptide bonds, releasing its constituent amino acids: glycine (B1666218) and L-valine. This process is catalyzed by peptidases, and the rate and specificity of this cleavage are governed by the enzyme's active site and the peptide's sequence.

The peptide bonds in Glycyl-L-valyl-L-valine can be hydrolyzed by various proteolytic enzymes. smolecule.com The N-terminal glycine makes the Gly-Val bond a specific target for certain aminopeptidases.

One such enzyme is a glycine aminopeptidase (B13392206) isolated from Actinomucor elegans. This enzyme exhibits a high specificity for cleaving Gly-X bonds, where X can be an amino acid, peptide, or arylamide. nih.gov Its substrate preference shows a significantly higher activity for glycine at the N-terminus compared to other amino acids. nih.govnih.gov The observed order of hydrolysis preference is Gly >> Ala > Met > Arg > Ser > Leu, indicating that the Gly-Val bond in Glycyl-L-valyl-L-valine is a highly probable cleavage site for this class of enzyme. nih.gov

Additionally, broader-specificity proteases, such as the protease from Streptomyces griseus, are known to effectively hydrolyze di- and tripeptides and could therefore contribute to the degradation of Glycyl-L-valyl-L-valine. smolecule.com In the context of mammalian digestion, intestinal brush border and cytosolic peptidases play a crucial role in breaking down small peptides. While direct studies on Glycyl-L-valyl-L-valine are limited, it is anticipated that general tripeptidases and aminopeptidases in the small intestine would be capable of its hydrolysis.

For the glycine aminopeptidase from Actinomucor elegans, kinetic studies were performed using the substrate glycyl-β-naphthylamide, which mimics the Gly-X bond. The findings from this analysis are presented in the table below. nih.gov

| Kinetic Parameter | Value | Substrate | Enzyme Source |

| Km (Michaelis Constant) | 0.24 mM | Glycyl-β-naphthylamide | Actinomucor elegans |

| Kcat (Catalytic Constant) | 100.8 s⁻¹ | Glycyl-β-naphthylamide | Actinomucor elegans |

The low Km value suggests a high affinity of the enzyme for the glycyl N-terminus, a key feature of Glycyl-L-valyl-L-valine. nih.gov

Impact of Glycyl-L-valyl-L-valine on Enzyme Activity (e.g., Inhibition or Activation)

Beyond serving as a substrate, peptides can also act as modulators of enzyme activity, either inhibiting or activating them. There is limited direct research on Glycyl-L-valyl-L-valine as an enzyme modulator. However, studies on structurally similar peptides provide some context. For instance, the dipeptide L-Valyl-L-valine has been shown to act as a potent allosteric antagonist of the peptide transporter PEPT1, inhibiting the transport of other tripeptides with a Ki (inhibition constant) of 0.35 mM. smolecule.com While this relates to a transporter protein rather than a hydrolytic enzyme, it demonstrates the potential for valine-rich peptides to interact with binding sites and competitively inhibit biological processes.

Enzymatic and Chemical Stability Profiling in Simulated Biological Environments

The stability of Glycyl-L-valyl-L-valine in biological environments is crucial for its absorption and bioavailability. The primary environments of interest are the stomach and the small intestine, which can be mimicked by Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), respectively.

Simulated Gastric Fluid (SGF): This environment is characterized by a highly acidic pH (typically 1.2-3.0) and the presence of the proteolytic enzyme pepsin. core.ac.ukdovepress.com SGF is typically prepared using sodium chloride, hydrochloric acid, and purified water, with pepsin added for enzymatic studies. dovepress.com In general, smaller peptides tend to show good stability in human gastric fluid, whereas larger peptides are more rapidly metabolized. core.ac.uk Given its small size, Glycyl-L-valyl-L-valine would be expected to have reasonable chemical stability at low pH, though its susceptibility to pepsin would depend on the enzyme's specificity.

Simulated Intestinal Fluid (SIF): This environment has a neutral to slightly alkaline pH (typically around 6.8) and contains a mixture of pancreatic enzymes (pancreatin), including trypsin and chymotrypsin, as well as bile salts. core.ac.ukdovepress.com SIF is generally prepared using potassium phosphate (B84403), sodium hydroxide, and pancreatin. dovepress.com Studies have shown that both small and large peptides, with some exceptions for cyclic or specially modified structures, are degraded rapidly in human small intestinal fluid. core.ac.uk This suggests that Glycyl-L-valyl-L-valine is likely to be hydrolyzed efficiently by the array of peptidases present in the intestinal environment.

The table below outlines the typical composition of these simulated fluids as described in the United States Pharmacopeia.

| Fluid | Key Components | Typical pH | Primary Enzyme(s) |

| Simulated Gastric Fluid (SGF) | Sodium Chloride, Hydrochloric Acid | 1.2 | Pepsin |

| Simulated Intestinal Fluid (SIF) | Monobasic Potassium Phosphate, Sodium Hydroxide | 6.8 | Pancreatin |

Supramolecular Assemblies and Material Interactions of Glycyl L Valyl L Valine

Self-Assembly Mechanisms and Nanostructure Formation of Glycyl-L-valyl-L-valine

The self-assembly of peptides is a spontaneous process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the case of Glycyl-L-valyl-L-valine, the hydrophobic side chains of the two L-valine residues are the primary drivers for the formation of ordered aggregates in aqueous environments, as they seek to minimize their contact with water.

A key mechanism in the self-assembly of many peptides, including those containing valine, is the formation of β-sheets. In these structures, individual peptide chains (β-strands) are linked laterally by hydrogen bonds between the backbone amide groups. These sheets can then stack upon one another, driven by hydrophobic and other intermolecular forces, to form a variety of nanostructures.

Research on closely related peptides provides insight into the potential nanostructures formed by Glycyl-L-valyl-L-valine. For instance, self-assembled bis(N-α-amide-L-valyl-L-valine) bola-amphiphiles have been shown to form peptide tubes through the stacking of β-sheets jnsam.com. This suggests that Glycyl-L-valyl-L-valine could also form similar tubular or fibrillar nanostructures. The general principles of peptide self-assembly indicate that the morphology of the resulting nanostructures can be influenced by factors such as peptide concentration, pH, temperature, and the solvent used. Common nanostructures formed by self-assembling peptides include nanofibers, nanoribbons, nanotubes, and nanovesicles jnsam.combeilstein-journals.orgchapman.edu.

The hydrophobic character of the β-sheet peptides is a major driving force for their self-assembly into bilayer nanoribbons jnsam.com. Increasing the hydrophobicity of the peptide has been observed to increase the rate of self-assembly jnsam.com. The dual valine residues in Glycyl-L-valyl-L-valine enhance its hydrophobic character, likely promoting such self-assembly processes smolecule.com.

Interaction with Solid Substrates and Thin Film Morphology Studies (e.g., Atomic Force Microscopy)

The interaction of self-assembling peptides with solid substrates is of significant interest for the development of functional surfaces and biomaterials. The surface properties of the substrate (e.g., hydrophobicity, charge) can profoundly influence the morphology of the resulting peptide thin films. Atomic Force Microscopy (AFM) is a powerful technique for visualizing these nanostructures on a surface with high resolution.

Generally, the morphology of oligopeptide films is dependent on the nature of the substrate. For example, studies on other short peptides have shown that hydrophilic substrates can induce the formation of different nanostructures compared to hydrophobic substrates orientjchem.orgorientjchem.org. For instance, L-glycyl-L-glycine forms a film coated with disk-shaped nano-objects on a hydrophilic substrate, while L-glycyl-L-glycyl-L-glycine self-organizes into a film coated with nano-crystals on a hydrophobic substrate orientjchem.org. The interplay between the peptide's intrinsic self-assembly tendencies and the forces exerted by the substrate dictates the final morphology of the thin film tandfonline.com.

Table 1: Influence of Substrate on the Morphology of Related Oligopeptide Thin Films

| Oligopeptide | Substrate Type | Observed Morphology | Reference |

| L-glycyl-L-glycine | Hydrophilic (Mica) | Film with disk-shaped nano-objects | orientjchem.org |

| L-glycyl-L-glycine | Hydrophobic (HOPG) | Smooth film | orientjchem.org |

| L-glycyl-L-glycyl-L-glycine | Hydrophilic (Mica) | Smooth film | orientjchem.org |

| L-glycyl-L-glycyl-L-glycine | Hydrophobic (HOPG) | Film with nano-crystals | orientjchem.org |

| L-alanyl-L-valine | Hydrophobic (HOPG) | Smooth amorphous film | orientjchem.org |

| L-valyl-L-alanine | Hydrophobic (HOPG) | Smooth amorphous film | orientjchem.org |

This table is based on data for related oligopeptides and is intended to be illustrative of the types of substrate effects that could be expected for Glycyl-L-valyl-L-valine.

Impact of External Stimuli (e.g., Humidity, Vapors) on Supramolecular Structures

The supramolecular assemblies of peptides are often dynamic and can respond to external stimuli such as changes in humidity and exposure to organic vapors. These stimuli can induce conformational changes in the peptide molecules, leading to alterations in their self-assembled nanostructures.

The interaction with water vapor (humidity) can be particularly important. For some supramolecular assemblies, the absorption of water can facilitate the formation of channels within the structure rsc.org. While this specific study was not on a peptide, it highlights a mechanism by which an external stimulus can reorganize a supramolecular structure.

Exposure to organic vapors has also been shown to alter the morphology of dipeptide thin films. A correlation has been found between the change in the surface morphology of dipeptide thin films and the stoichiometry of their clathrates with organic compounds nih.gov. This suggests that the interaction with organic vapors can induce a rearrangement of the peptide molecules on the surface, potentially leading to different nanostructures. The ability of organic vapors to initiate self-assembly in the solid state can be predicted using parameters like the Hansen solubility parameters tandfonline.com. Vapors of compounds that are strong hydrogen bond donors or acceptors can overcome the peptide-substrate interactions and modify the film morphology tandfonline.com.

For Glycyl-L-valyl-L-valine, it can be anticipated that its supramolecular structures would be sensitive to such external stimuli. The presence of both hydrogen-bonding groups in the peptide backbone and hydrophobic side chains provides multiple avenues for interaction with water and organic molecules, potentially leading to reversible or irreversible changes in its nanostructured assemblies.

Biological Relevance and Functional Context of the Glycyl L Valyl L Valine Motif

Occurrence and Role of Glycyl-L-valyl-L-valine Sequences in Natural Bioactive Peptides

Identification of Larger Peptides and Proteins Containing the Gly-Val-Val Motif

The Gly-Val-Val motif is a component of larger peptide structures. A notable example is its presence in a peptide corresponding to the natural amino-terminal sequence of the alpha-chain of human fibrin (B1330869). nih.gov This pentapeptide, Glycyl-L-prolyl-L-arginyl-L-valyl-L-valine, is directly related to the structure of fibrin, a key protein in blood clotting. nih.govpnas.org Repeating fragments of amino acid sequences, known as "motifs," are frequently observed in the conservative regions of proteins, suggesting their importance in maintaining structural integrity and function. nih.gov

| Peptide/Protein | Containing Sequence | Source/Context |

| Fibrin α-chain | Glycyl-L-prolyl-L-arginyl-L-valyl-L-valine | Amino-terminus of the human fibrin α-chain, involved in blood coagulation. nih.govpnas.org |

Functional Implications of the Gly-Val-Val Sequence within Polypeptide Chains

The function of the Gly-Val-Val sequence is intrinsically linked to the properties of its constituent amino acids and its position within a larger peptide. Glycine (B1666218), the smallest amino acid, imparts significant conformational flexibility to the peptide backbone, allowing it to occupy structural positions, such as tight turns, that are inaccessible to other amino acids. russelllab.org This flexibility can be critical for the proper folding and function of a protein. russelllab.org

Valine is a hydrophobic amino acid. wikipedia.org The presence of two consecutive valine residues creates a distinctly hydrophobic region. Such motifs are often found in proteins that interact with lipids or are located at the boundary of structured fragments, where they can play a role in the initial stages of protein interaction with phospholipid membranes. nih.gov Within the context of the fibrin-derived pentapeptide, the Gly-Val-Val sequence contributes to the peptide's ability to interact with specific biological targets, as discussed in the following sections. nih.gov

Interactions with Biological Transporters and Receptors

The Gly-Val-Val motif, as part of a larger peptide, can mediate interactions with specific cell surface receptors and is a likely candidate for transport by peptide transporters.

Binding and Inhibition Studies with Specific Cell Surface Receptors (e.g., Fibrinogen Receptors)

Research has demonstrated that peptides containing the Gly-Val-Val sequence can interact with platelet fibrinogen receptors. Specifically, a pentapeptide with the sequence Glycyl-L-prolyl-L-arginyl-L-valyl-L-valine was shown to inhibit the binding of fibrinogen to human platelets. nih.gov Fibrinogen binding to its platelet receptor is a crucial step in platelet aggregation and blood clot formation. nih.govpnas.org The inhibition by this peptide suggests that it directly interferes with the ligand-receptor interaction, highlighting the role of this specific amino acid sequence in mediating this biological effect. nih.govpnas.org The inhibitory action was observed when fibrinogen binding was stimulated by various agents, including ADP, epinephrine, and thrombin. pnas.org

| Interacting Molecule | Target Receptor | Effect |

| Glycyl-L-prolyl-L-arginyl-L-valyl-L-valine | Platelet Fibrinogen Receptor | Inhibition of fibrinogen binding. nih.gov |

Investigation of Peptide Transporter Affinity and Uptake Mechanisms (e.g., PEPT1)

The intestinal peptide transporter 1 (PEPT1) is a high-capacity, low-affinity transporter responsible for the absorption of most di- and tripeptides from the digestion of dietary proteins. mdpi.comnih.govsolvobiotech.com Given that Glycyl-L-valyl-L-valine is a tripeptide, it is a probable substrate for PEPT1-mediated transport.

Studies on PEPT1 have shown a high affinity for various peptides and peptide-like drugs containing L-valine. nih.gov For instance, the antiviral prodrug Valacyclovir, an L-valyl ester of acyclovir, is a well-established PEPT1 substrate, and its transport via PEPT1 significantly enhances its oral bioavailability compared to the parent drug. nih.govsolvobiotech.comnih.gov Similarly, L-valine methyl ester competitively inhibits the uptake of other substrates in cells expressing PEPT1, indicating it is also recognized and transported. nih.gov These findings suggest that the L-valine residue is a favorable component for compounds targeting the PEPT1 transporter. nih.gov Therefore, the Gly-Val-Val tripeptide is expected to be recognized and transported by PEPT1, facilitating its absorption.

| Transporter | Substrate Type | Relevance to Gly-Val-Val |

| PEPT1 (SLC15A1) | Di- and Tripeptides | As a tripeptide, Gly-Val-Val is a likely substrate for PEPT1-mediated uptake. mdpi.comnih.gov |

| PEPT1 (SLC15A1) | L-valine containing compounds (e.g., Valacyclovir, L-valine methyl ester) | Demonstrates transporter affinity for valine residues, suggesting favorable interaction with Gly-Val-Val. nih.gov |

Potential Roles in Cellular Signaling Pathways and Regulatory Processes

The Gly-Val-Val motif may be involved in cellular signaling and regulation, primarily through its inclusion in larger bioactive peptides that act as signaling molecules. caringsunshine.com Short linear amino acid sequences are known to function as signal motifs that mediate the internalization, trafficking, and sorting of membrane receptors, which are key regulatory processes. nih.gov

The individual amino acids within the motif also have established roles in signaling. Glycine is a key component of conserved motifs critical for protein function, such as the "Gly-X-Gly-X-X-Gly" motif in protein kinases that is essential for binding ATP, a central molecule in cellular signaling. russelllab.org L-valine, on its own, has been shown to be a potent stimulator of glucagon-like peptide 1 (GLP-1) secretion. nih.gov This process involves the modulation of ion channels, specifically the closure of ATP-sensitive potassium (KATP) channels and the opening of voltage-gated calcium channels, which are fundamental mechanisms in cellular signaling pathways. nih.gov The presence of two valine residues in the Gly-Val-Val sequence suggests that peptides containing this motif could potentially influence similar signaling cascades.